molecular formula C22H18F3NO4S B3025825 (3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid

(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid

Cat. No.: B3025825
M. Wt: 449.4 g/mol
InChI Key: YBBZJHLFUPKHJD-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Biochemical Analysis

    Biochemical Properties

    ZLY032 interacts with FFAR1/GPR40 and PPARδ, acting as an agonist for both . It is selective for FFAR1 and PPARδ over PPARα and PPARγ . The interaction of ZLY032 with these receptors plays a crucial role in its biochemical activity.

    Cellular Effects

    ZLY032 influences cell function by improving glucolipid metabolism and alleviating fatty liver . It impacts cell signaling pathways, gene expression, and cellular metabolism, mainly by regulating triglyceride metabolism, fatty acid β-oxidation, lipid synthesis, inflammation, oxidative stress, and mitochondrial function .

    Molecular Mechanism

    At the molecular level, ZLY032 exerts its effects through binding interactions with FFAR1/GPR40 and PPARδ . It activates these receptors, leading to changes in gene expression and enzyme activity that ultimately result in improved glucolipid metabolism and reduced fatty liver .

    Temporal Effects in Laboratory Settings

    In laboratory settings, ZLY032 has shown long-term effects on cellular function. After long-term treatment, it significantly improved glucolipid metabolism and alleviated fatty liver in ob/ob mice and methionine choline-deficient diet-fed db/db mice .

    Dosage Effects in Animal Models

    The effects of ZLY032 vary with different dosages in animal models. At a dose of 40 mg/kg, twice per day, it reduces blood glucose levels in an oral glucose tolerance test and decreases plasma total cholesterol and triglyceride levels in the ob/ob mouse model of metabolic disease .

    Metabolic Pathways

    ZLY032 is involved in the metabolic pathways of triglyceride metabolism, fatty acid β-oxidation, and lipid synthesis . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for ZLY032 are not readily available in the literature.
    • Industrial production methods remain undisclosed as well.
  • Chemical Reactions Analysis

    • ZLY032 likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly documented.
    • Major products formed from these reactions are also not well-documented.
  • Scientific Research Applications

    • ZLY032’s applications span multiple fields:

        Chemistry: Potential use as a tool compound for studying FFA1 and PPARδ interactions.

        Biology: Investigation of its impact on lipid metabolism, inflammation, and oxidative stress.

        Medicine: Exploration of its effects on insulin sensitivity, pancreatic β-cell function, and fatty liver.

        Industry: Possible development as a therapeutic agent for metabolic disorders.

  • Comparison with Similar Compounds

    • ZLY032 stands out due to its dual agonist activity, targeting both FFA1 and PPARδ.
    • Similar compounds are not explicitly listed, but ZLY032’s uniqueness lies in its combined action on these two receptors.

    Properties

    IUPAC Name

    2-[(3S)-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H18F3NO4S/c1-12-19(31-21(26-12)13-2-4-15(5-3-13)22(23,24)25)11-29-16-6-7-17-14(8-20(27)28)10-30-18(17)9-16/h2-7,9,14H,8,10-11H2,1H3,(H,27,28)/t14-/m1/s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YBBZJHLFUPKHJD-CQSZACIVSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)C(CO4)CC(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H18F3NO4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    449.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid
    Reactant of Route 2
    Reactant of Route 2
    (3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid
    Reactant of Route 3
    Reactant of Route 3
    (3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid
    Reactant of Route 4
    (3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid
    Reactant of Route 5
    Reactant of Route 5
    (3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid
    Reactant of Route 6
    Reactant of Route 6
    (3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid

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